molecular formula C7H7N3 B1311445 5-methyl-1H-imidazo[4,5-b]pyridine CAS No. 27582-24-7

5-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1311445
CAS No.: 27582-24-7
M. Wt: 133.15 g/mol
InChI Key: IANINCNCSTYFSO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[4,5-b]pyridine Research

Research into imidazo[4,5-b]pyridines, also known as 1-deazapurines, dates back several decades, initially driven by their structural similarity to naturally occurring purines. uctm.edu This structural relationship spurred investigations into their potential as antimetabolites and their role in various biological processes. nih.gov Over the years, the focus of research has expanded significantly, moving from fundamental synthesis and characterization to the exploration of their diverse pharmacological activities. vietnamjournal.rumdpi.com The development of new synthetic methodologies has been a crucial enabler of this evolution, allowing for the creation of a wide array of substituted imidazo[4,5-b]pyridine derivatives with tailored properties. nih.govresearchgate.net

Structural Analogy to Biologically Relevant Scaffolds, with Emphasis on Purines and Their Implications for 5-methyl-1H-imidazo[4,5-b]pyridine

The foundational interest in imidazo[4,5-b]pyridines lies in their structural analogy to purines, the building blocks of DNA and RNA. uctm.edu This resemblance allows them to interact with biological systems that recognize purines, leading to a broad spectrum of biological activities. nih.govnih.gov The nitrogen atom at position 3 of the purine (B94841) ring is considered to be involved in stabilizing certain conformations through intramolecular hydrogen bonding. researchgate.net The replacement of this nitrogen with a carbon atom to form the imidazo[4,5-b]pyridine scaffold, as seen in this compound, creates a "1-deazapurine" isostere. This modification can alter the molecule's electronic distribution, lipophilicity, and hydrogen bonding capabilities, potentially leading to enhanced or novel biological effects. The introduction of a methyl group at the 5-position further refines these properties, influencing the compound's interaction with specific biological targets.

Overview of Key Research Areas Pertaining to this compound

The scientific community's interest in this compound and its closely related analogs spans several key research areas. A significant portion of this research is concentrated in medicinal chemistry, where these compounds are investigated for their potential as:

Anticancer Agents: Derivatives of the imidazo[4,5-b]pyridine scaffold have shown promise as inhibitors of various kinases, including Aurora kinases and cyclin-dependent kinase 9 (CDK9), which are crucial for cancer cell proliferation. acs.orgnih.gov

Antimicrobial Agents: Studies have explored the antibacterial and antifungal properties of imidazo[4,5-b]pyridine derivatives. mdpi.com

Antiviral Agents: Certain compounds within this class have demonstrated activity against viruses like the respiratory syncytial virus (RSV). mdpi.comnih.gov

Central Nervous System (CNS) Agents: The structural similarity to purines, which have known effects on the CNS, has prompted investigations into the neurological applications of imidazo[4,5-b]pyridine derivatives. uctm.edu

Beyond medicinal chemistry, the unique photophysical properties of some imidazo[4,5-b]pyridine derivatives have led to their exploration in materials science. rsc.org Furthermore, their synthesis and reactivity continue to be an active area of research in organic chemistry. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-imidazo[4,5-b]pyridine
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InChI

InChI=1S/C7H7N3/c1-5-2-3-6-7(10-5)9-4-8-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANINCNCSTYFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428059
Record name 5-methyl-1H-imidazo[4,5-b]pyridine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27582-24-7
Record name 5-Methyl-3H-imidazo[4,5-b]pyridine
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Record name 5-methyl-1H-imidazo[4,5-b]pyridine
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Record name 5-methyl-3H-imidazo[4,5-b]pyridine
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Synthetic Methodologies for 5 Methyl 1h Imidazo 4,5 B Pyridine and Its Derivatives

Classical Approaches for Imidazo[4,5-b]pyridine Ring System Construction

The foundational methods for assembling the imidazo[4,5-b]pyridine core have traditionally relied on well-established condensation and cyclization reactions.

Condensation Reactions Utilizing 2,3-Diaminopyridines and Carboxylic Acid Derivatives

A cornerstone in the synthesis of imidazo[4,5-b]pyridines is the condensation reaction between 2,3-diaminopyridines and carboxylic acids or their equivalents. nih.govresearchgate.net This approach is a direct application of the classical benzimidazole (B57391) synthesis. For instance, the reaction of 2,3-diaminopyridine (B105623) with formic acid leads to the formation of the parent imidazo[4,5-b]pyridine. nih.gov To achieve the target 5-methyl-1H-imidazo[4,5-b]pyridine, 5-methyl-2,3-diaminopyridine would be the requisite starting material.

The reaction conditions for these condensations can be harsh, often requiring high temperatures and strongly acidic or dehydrating agents like polyphosphoric acid (PPA). nih.gov Microwave irradiation has been employed to accelerate these reactions and improve yields. nih.gov The use of carboxylic acid equivalents such as nitriles, amidates, and orthoesters is also common. nih.gov For example, lithium bromide has been used to mediate the solvent-free condensation of arylenediamines and esters at elevated temperatures to produce 2-substituted imidazopyridines in good to excellent yields. nih.gov

A notable example is the synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diaminopyridine in 100% formic acid, which involves refluxing for 6 hours. nih.gov This highlights the general applicability of this method for preparing methyl-substituted imidazopyridine derivatives. nih.gov

Table 1: Examples of Classical Condensation Reactions

Starting DiaminopyridineCarboxylic Acid/DerivativeConditionsProductYieldReference
2,3-DiaminopyridineFormic AcidRefluxImidazo[4,5-b]pyridine- nih.gov
5-Methyl-3,4-diaminopyridine100% Formic AcidReflux, 6h7-Methyl-3H-imidazo[4,5-c]pyridine- nih.gov
2,3-DiaminopyridinePhenylacetic Acid-2-Benzyl-1H-imidazo[4,5-b]pyridine- researchgate.net
2,3-DiaminopyridineSubstituted Aryl AldehydesWater, Thermal2-Substituted-1H-imidazo[4,5-b]pyridines83-87% nih.gov

Reductive Cyclization Strategies

Reductive cyclization offers an alternative pathway to the imidazo[4,5-b]pyridine ring system, typically starting from a substituted aminopyridine bearing a nitro group ortho to the amino functionality. nih.gov This nitro group is then reduced in situ, followed by cyclization with an appropriate carbonyl compound.

One such strategy involves the reaction of 2-nitro-3-aminopyridine with ketones in the presence of a reducing agent like stannous chloride dihydrate (SnCl₂·2H₂O) and formic acid. nih.gov The reaction is believed to proceed through formylation of the amino group, followed by reduction of the nitro group and subsequent cyclization. nih.gov Another reducing agent that has been successfully employed is sodium dithionite (B78146) (Na₂S₂O₄). nih.gov

A new synthetic route to imidazo[4,5-b]pyridinones involves the reductive cyclisation of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. rsc.org This can be achieved through catalytic hydrogenation over palladium or by using sodium borohydride (B1222165) in the presence of palladium. rsc.org

Advanced Synthetic Strategies for Substituted Imidazo[4,5-b]pyridines

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substituent diversity, more advanced synthetic strategies have been developed.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for the synthesis and functionalization of the imidazo[4,5-b]pyridine scaffold. nih.govacs.org These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the arylation of the imidazo[4,5-b]pyridine core. nih.govmdpi.com For instance, a (A-taphos)₂PdCl₂ catalyst has been utilized for the Suzuki-Miyaura cross-coupling of a bromo-imidazo[4,5-b]pyridine with a variety of arylboronic acids under microwave-enhanced conditions, allowing for rapid derivatization. nih.gov This catalytic system demonstrates compatibility with both electron-rich and electron-poor arylboronic acids, as well as heteroarylboronic acids. nih.gov

Palladium-catalyzed amidation reactions have also been developed for the synthesis of N-1-substituted imidazo[4,5-b]pyridines. researchgate.netorganic-chemistry.org This involves the coupling of a protected 2-chloro-3-aminopyridine with an amide. researchgate.net Copper catalysts, such as CuO nanoparticles, have been employed for C-N, C-S, and C-O cross-coupling reactions. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions

CatalystReaction TypeSubstratesProductReference
(A-taphos)₂PdCl₂Suzuki-Miyaura CouplingBromo-imidazo[4,5-b]pyridine, Arylboronic acids2-Aryl/heteroaryl-imidazo[4,5-b]pyridines nih.gov
Pd(PPh₃)₄Suzuki Coupling2,6-Dichloro-3-phenyl-imidazo[4,5-b]pyridine, Phenylboronic acid2,6-Diphenyl-3H-imidazo[4,5-b]pyridine mdpi.com
Palladium CatalystAmidation2-Chloro-3-aminopyridine, Primary amidesSubstituted imidazo[4,5-b]pyridines organic-chemistry.org
Copper(I) IodideC-N Coupling2-Halo-3-acylaminopyridines, AminesSubstituted imidazo[4,5-b]pyridines acs.org

Photocatalytic Methods for Imidazo[4,5-b]pyridine Core Synthesis

In recent years, photocatalysis has emerged as a green and efficient method for organic synthesis. While specific examples for the direct synthesis of the this compound core are still emerging, photocatalytic methods have been successfully applied to the functionalization of related imidazopyridine scaffolds. nih.gov These reactions are typically initiated by visible light and a photocatalyst, offering mild reaction conditions. For example, the C₃-H arylation of imidazo[1,2-a]pyridines has been achieved using a photocatalytic approach. nih.gov The development of photocatalytic methods for the primary synthesis of the imidazo[4,5-b]pyridine core represents a promising area for future research.

Tandem Reaction Sequences for Efficient Imidazo[4,5-b]pyridine Scaffold Assembly

Tandem or one-pot reactions provide an efficient and atom-economical approach to complex molecules by combining multiple synthetic steps without isolating intermediates. acs.orgnih.govresearchgate.netnih.gov A highly efficient procedure for the synthesis of functionalized imidazo[4,5-b]pyridines starts from 2-chloro-3-nitropyridine (B167233). acs.orgnih.govresearchgate.netnih.gov This method involves a tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by in situ reduction of the nitro group and subsequent heteroannulation with an aromatic aldehyde. acs.orgnih.govresearchgate.netnih.gov This process, which can be carried out in an environmentally benign water-isopropanol medium, allows for the rapid construction of a diverse library of imidazo[4,5-b]pyridines with only a single chromatographic purification step. acs.orgnih.govresearchgate.netnih.gov

Another example of a tandem process involves the conversion of nih.govacs.orgoxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines through a reductive ring opening of the oxadiazole moiety, followed by in situ trapping with a carbon electrophile and cyclization. nih.gov While not directly targeting imidazo[4,5-b]pyridines, this strategy highlights the potential of tandem reduction-cyclization sequences in the synthesis of related fused imidazole (B134444) heterocycles. nih.gov

Specific Synthetic Routes for this compound and its Analogues

The synthesis of this compound and its derivatives is a focal point of medicinal chemistry research due to their structural similarity to endogenous purines. mdpi.comnih.gov Various methodologies have been developed to construct this heterocyclic scaffold, often focusing on building the imidazole ring onto a pre-existing substituted pyridine (B92270) core.

Cyclization of Methyl-Substituted Diaminopyridines

A primary and effective strategy for synthesizing the imidazo[4,5-b]pyridine core involves the cyclization of appropriately substituted diaminopyridines. This method is versatile, allowing for the introduction of various substituents onto the final heterocyclic system.

One of the most common approaches is the Phillips condensation, which involves reacting a diaminopyridine with a carboxylic acid or its derivatives (such as aldehydes, acid chlorides, or orthoesters) under dehydrating conditions. nih.gov For instance, the reaction of 2,3-diaminopyridine with a suitable carboxylic acid in polyphosphoric acid (PPA) at high temperatures is a simple and convenient method that provides good yields, which can be further improved by using microwave irradiation. nih.gov

A specific route to a methylated analogue involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid, which serves as a key step in an efficient synthesis of 1-methyl-2-benzyl-1H-imidazo[4,5-b]pyridine. researchgate.net This highlights how a methyl group pre-positioned on one of the amino groups of the diaminopyridine precursor directly leads to an N-methylated imidazo[4,5-b]pyridine.

Similarly, substituted diaminopyridines are crucial synthons. For example, 5-bromo-2,3-diaminopyridine can be condensed with aldehydes, such as benzaldehyde, to form the corresponding 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.comnih.gov This demonstrates the utility of halogenated diaminopyridines in creating precursors for further functionalization.

The reaction conditions for these cyclizations are critical. A method for preparing methyl-substituted imidazopyridines involves boiling a methyl-diaminopyridine in 100% formic acid, which serves as both the reagent and the solvent to form the imidazole ring. nih.gov Another example is the cyclization of 2,3-diaminopyridine with triethyl orthoacetate under reflux, followed by treatment with hydrochloric acid, to yield 2-methyl-imidazo[4,5-b]pyridine with a 78% yield. researchgate.net

Diaminopyridine PrecursorReagentConditionsProductReference
2-Amino-3-methylaminopyridinePhenylacetic acidNot specified1-Methyl-2-benzyl-1H-imidazo[4,5-b]pyridine researchgate.net
5-Bromo-2,3-diaminopyridineBenzaldehydeReflux in EtOH, I₂6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine mdpi.comnih.gov
2,3-DiaminopyridineTriethyl orthoacetateReflux, then HCl treatment2-Methyl-imidazo[4,5-b]pyridine researchgate.net
5-Methyl-3,4-diamino-pyridine100% Formic acidReflux for 6h7-Methyl-3H-imidazo[4,5-c]pyridine nih.gov

Introduction of Methyl Groups at Specific Positions during Synthesis

The strategic introduction of methyl groups onto the imidazo[4,5-b]pyridine scaffold can be achieved either by starting with a methylated precursor or by incorporating the methyl group during the synthetic sequence.

A direct method involves building the core from a methylated starting material. For example, the synthesis of 1-methyl substituted imidazo[4,5-b]pyridines can be accomplished by first synthesizing 2-amino-3-methylaminopyridine. researchgate.net This key intermediate is prepared by reacting 3-methoxy-2-nitropyridine (B1296613) with a 30% solution of methylamine (B109427) in ethanol, followed by catalytic hydrogenation (10% Pd/C) to reduce the nitro group and form the diamine. researchgate.net This diamine, with a methyl group already in place, is then cyclized to yield the desired N-1 methylated product. researchgate.net

Another approach is to introduce the methyl group at the C-2 position of the imidazole ring. This is commonly achieved by using a reagent that contains a methyl group during the cyclization step. Refluxing 2,3-diaminopyridine in triethyl orthoacetate, for instance, directly installs a methyl group at the C-2 position, yielding 2-methyl-imidazo[4,5-b]pyridine. researchgate.net

Regioselective Synthesis of Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine system contains multiple nitrogen atoms that can be substituted, leading to the formation of different regioisomers. The hydrogen atom on the imidazole ring can exist in tautomeric forms, typically between the N-1 and N-3 positions. fabad.org.tr When this mobile hydrogen is replaced by an alkyl group, the tautomerism is lost, and a separable mixture of regioisomers can be formed. fabad.org.tr Controlling the regioselectivity of these substitutions is a significant challenge in the synthesis of specifically functionalized derivatives.

N-Alkylation Regioselectivity Studies

N-alkylation is a crucial reaction for modifying the properties of imidazo[4,5-b]pyridines. However, the reaction often yields a mixture of isomers due to the presence of multiple nucleophilic nitrogen atoms (N-1, N-3, and N-4). mdpi.comresearchgate.net The regiochemical outcome is influenced by several factors, including the substitution pattern on the imidazo[4,5-b]pyridine core, the nature of the alkylating agent, and the reaction conditions (base, solvent). researchgate.netresearchgate.net

Studies on the alkylation of 2-aryl-1(3)H-imidazo[4,5-b]pyridines have shown that substitution can occur on the nitrogens of either the imidazole (N-1/N-3) or the pyridine (N-4) ring. nih.gov In the alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridines with agents like 4-chlorobenzyl bromide or butyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), the reaction predominantly yields the N-4 regioisomers. nih.gov

In contrast, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under solid-liquid phase transfer catalysis (PTC) conditions leads to a mixture of two regioisomers, substituted at the N-3 and N-4 positions. mdpi.com When ethyl bromoacetate (B1195939) is used as the alkylating agent under these conditions, a mixture of N-1, N-3, and N-4 regioisomers is obtained. mdpi.com

The substitution on the imidazo[4,5-b]pyridine core plays a critical role in directing the alkylation. A study on imidazo[4,5-b]pyridine-4-oxide and its 2-methyl analog showed that the N-1/N-3 alkylation ratio is highly dependent on the substituent at the C-2 position. researchgate.net The regioselectivity in this case was found to be governed primarily by steric effects, or 'steric approach control'. researchgate.net

The structural assignment of the resulting regioisomers is a non-trivial task, often requiring advanced analytical techniques. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is a powerful method used to definitively determine the structure of the N-alkylated products by observing spatial correlations between the protons of the newly introduced alkyl group and the protons on the heterocyclic core. fabad.org.trresearchgate.netnih.gov

Imidazo[4,5-b]pyridine SubstrateAlkylating AgentConditionsMajor Regioisomer(s) FormedReference
2-(Substituted-phenyl)-3H-imidazo[4,5-b]pyridine4-Chlorobenzyl bromide / Butyl bromideK₂CO₃, DMFPredominantly N-4 nih.gov
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineHalogenated derivativesPhase Transfer Catalysis (PTC)Mixture of N-3 and N-4 mdpi.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetatePhase Transfer Catalysis (PTC)Mixture of N-1, N-3, and N-4 mdpi.com
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromide / Benzyl iodideK₂CO₃, DMFMixture of N-1 and N-3 (ratio varies) researchgate.net
2-Methyl-imidazo[4,5-b]pyridine-4-oxideBenzyl bromide / Benzyl iodideK₂CO₃, DMFMixture of N-1 and N-3 (ratio varies, governed by sterics) researchgate.net

Derivatization and Structural Modification Strategies for 5 Methyl 1h Imidazo 4,5 B Pyridine Analogues

Functionalization of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine core offers multiple sites for functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key strategies involve the introduction of diverse substituents onto the heterocyclic framework.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic moieties to the imidazo[4,5-b]pyridine scaffold is a widely employed strategy to modulate biological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. These reactions typically involve the coupling of a halogenated imidazo[4,5-b]pyridine with a suitable boronic acid or ester.

Swedish researchers have successfully employed Suzuki coupling for the phenylation of the imidazo[4,5-b]pyridine core, leading to the synthesis of 2-phenyl, 6-phenyl, and 2,6-diphenyl substituted derivatives. Furthermore, a variety of regioisomeric imidazo[4,5-b]pyridine derivatives with anticancer activities have been synthesized using this method, demonstrating good potency and favorable microsomal stability. Microwave-enhanced Suzuki coupling reactions, particularly with catalysts like (A-taphos)₂PdCl₂, have been shown to enable rapid derivatization of the imidazo[4,5-b]pyridine core.

A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has also been developed, expanding the range of accessible structures. The reaction of 2-chloro-3-nitropyridine (B167233) with primary amines, followed by in situ nitro group reduction and heteroannulation with aromatic aldehydes, provides a green and simple one-pot synthesis of functionalized imidazo[4,5-b]pyridines. mdpi.com

Manipulation of Substituents at the 2-position

The 2-position of the imidazo[4,5-b]pyridine ring is a primary site for modification. A common approach involves the initial introduction of a halogen atom, which can then be displaced by various nucleophiles. For instance, C2 amination has been achieved through C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with primary and secondary amines, providing a regioselective route to 2-amino-imidazo[4,5-b]pyridine derivatives. nih.govrsc.org

Palladium-catalyzed amidation of 2-chloro-3-aminoheterocycles has also been utilized to synthesize imidazo[4,5-b]pyridines with substitution at the N1 and C2 positions. rsc.org Furthermore, a range of 2-substituted derivatives can be prepared through the condensation of 2,3-diaminopyridine (B105623) with various carboxylic acids or their functional derivatives. Current time information in Bangalore, IN. For example, the reaction with substituted aryl aldehydes under thermal conditions in water can yield 2-substituted-1H-imidazo[4,5-b]pyridines in excellent yields through an air-oxidative cyclocondensation. Current time information in Bangalore, IN.

Table 1: Examples of Functionalization at the 2-position of the Imidazo[4,5-b]pyridine Core

Starting MaterialReagent(s)ProductReaction Type
2-Halo-imidazo[4,5-b]pyridinePrimary/Secondary Amine2-Amino-imidazo[4,5-b]pyridineSNAr
2-Chloro-3-aminopyridineArylboronic acid, CO2-Aryl-imidazo[4,5-b]pyridinePalladium-catalyzed carbonylation/cyclization
2,3-DiaminopyridineSubstituted Aryl Aldehyde2-Aryl-1H-imidazo[4,5-b]pyridineOxidative Cyclocondensation
2,3-DiaminopyridineCarboxylic Acid2-Alkyl/Aryl-imidazo[4,5-b]pyridineCondensation

Modification of the Methyl Group at the 5-position and its Influence on Reactivity

While specific literature on the direct functionalization of the 5-methyl group is scarce, general principles of benzylic-type reactivity can be considered. For instance, radical bromination using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions could potentially lead to the formation of a 5-(bromomethyl) derivative. This intermediate would be a versatile precursor for introducing a wide range of functional groups through nucleophilic substitution reactions.

Development of Pyrrolo[2',1':2,3]imidazo[4,5-b]pyridine Ring Systems from 5-methyl-1H-imidazo[4,5-b]pyridine Precursors

The construction of more complex, fused heterocyclic systems from this compound precursors represents an advanced strategy for generating novel chemical entities. The development of a pyrrolo[2',1':2,3]imidazo[4,5-b]pyridine ring system would involve the formation of a new five-membered ring fused to the imidazole (B134444) moiety.

A plausible synthetic approach could involve the initial functionalization of the 5-methyl group, as discussed in the previous section, to introduce a suitable reactive handle. For example, conversion of the 5-methyl group to a 5-(2-oxoethyl) or a related electrophilic species could be followed by an intramolecular cyclization involving one of the imidazole nitrogen atoms.

Alternatively, a strategy could involve the N-alkylation of the imidazole ring of a 5-functionalized precursor with a reagent containing a masked aldehyde or ketone. Subsequent deprotection and intramolecular condensation would then lead to the formation of the desired pyrrolo-fused system. While the direct synthesis of pyrrolo[2',1':2,3]imidazo[4,5-b]pyridine from this compound is not explicitly detailed in the reviewed literature, the synthesis of other pyrrolo-fused imidazoles and pyridines provides a conceptual framework for such transformations.

Table 2: Potential Strategies for the Synthesis of Pyrrolo[2',1':2,3]imidazo[4,5-b]pyridines

PrecursorKey Transformation(s)Resulting Fused System
5-(Bromomethyl)-1H-imidazo[4,5-b]pyridineAlkylation with a β-ketoester followed by intramolecular cyclizationPyrrolo[2',1':2,3]imidazo[4,5-b]pyridine derivative
This compoundN-alkylation with a halo-ketone followed by intramolecular cyclizationPyrrolo[2',1':2,3]imidazo[4,5-b]pyridine derivative

Pharmacological Potentials and Biological Activities of 5 Methyl 1h Imidazo 4,5 B Pyridine Derivatives

Antimicrobial Research

Derivatives of the imidazo[4,5-b]pyridine nucleus have been a fertile ground for the discovery of new antimicrobial agents, demonstrating a broad spectrum of activity against various pathogens.

Tuberculosis remains a significant global health threat, necessitating the discovery of novel antibiotics to combat the causative agent, Mycobacterium tuberculosis, particularly with the rise of multidrug-resistant strains. nih.gov A key target in the development of new antitubercular drugs is the enzyme decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.gov

In this context, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives has been synthesized and evaluated for their in vitro antitubercular activity against the virulent H37Rv strain of M. tuberculosis. nih.gov The inclusion of a 4-nitrophenoxy group at the 6th position was a deliberate design choice, as nitro-containing compounds have shown binding affinity to the Cys387 residue of the DprE1 enzyme. nih.gov Several compounds from this series demonstrated significant potency, with four analogues identified as particularly active. nih.gov Computational docking studies supported these findings, showing promising interactions with DprE1 residues, suggesting these compounds may act as inhibitors of this crucial enzyme. nih.gov

Table 1: Antitubercular Activity of Selected 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives

Compound Minimum Inhibitory Concentration (MIC) in µmol/L
5c 0.6
5g 0.5
5i 0.8
5u 0.7

Data sourced from a study on novel antitubercular agents. nih.gov

The antibacterial potential of imidazo[4,5-b]pyridine derivatives extends beyond mycobacteria, with various studies demonstrating efficacy against both Gram-positive and Gram-negative bacterial strains. niscpr.res.innih.gov

One study investigating a series of 5-methylpyridinium derivatives reported that nearly all synthesized compounds exhibited antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). niscpr.res.in Compound 4l was identified as the most potent antibacterial agent against both organisms. niscpr.res.in The research suggested that these compounds are generally more effective against Gram-positive bacteria than Gram-negative bacteria. niscpr.res.in

Similarly, another investigation of different imidazo[4,5-b]pyridine derivatives found that Gram-positive bacteria, such as Bacillus cereus, were more susceptible to the compounds compared to the more resistant Gram-negative bacteria like E. coli. nih.gov The antibacterial activity of various substituted 1H-imidazo[4,5-b]pyridines has been tested against a wide range of bacteria, including Staphylococcus aureus, Bacillus cereus, Micrococcus luteus, Klebsiella pneumoniae, and Escherichia coli, among others. researchgate.net

However, not all derivatives show broad-spectrum activity. A study on cyano- and amidino-substituted imidazo[4,5-b]pyridines found that most tested compounds lacked antibacterial activity, with the exception of one derivative, compound 14 , which displayed moderate activity against E. coli. nih.gov

The search for novel antifungal agents has also included the imidazo[4,5-b]pyridine scaffold. Glucosamine-6-phosphate synthase is a recognized target for antifungal drugs as it is vital for the synthesis of the fungal cell wall. nih.gov While this enzyme has been a target for imidazo[4,5-c]pyridine derivatives, research has also explored the general antifungal properties of the imidazo[4,5-b]pyridine class. nih.gov

Studies have shown that certain 3H-imidazo[4,5-b]pyridine derivatives possess antifungal activity. scispace.com For instance, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have demonstrated good antifungal activity against several human and plant pathogenic fungal strains, with some compounds showing activity close to the control drug fluconazole. nih.gov One study found that bis-(imidazole)-pyridine hybrid 5a and bis-(benzimidazole)-pyridine hybrid 6a were the most active against a panel of fungi, including Candida albicans and Rhodotorula sp., with Minimum Inhibitory Concentration (MIC) values as low as 3.9 µg/mL. nih.gov

Anticancer and Antiproliferative Investigations

The structural similarity of imidazo[4,5-b]pyridines to purines makes them prime candidates for anticancer drug development, as they can interfere with metabolic and signaling pathways crucial for cancer cell proliferation. irb.hrresearchgate.net

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The imidazo[4,5-b]pyridine scaffold has proven to be effective in generating potent kinase inhibitors.

Optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the discovery of a compound, 27e , which acts as a potent dual inhibitor of both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov FLT3 is a receptor tyrosine kinase, and its internal tandem duplication (FLT3-ITD) mutation, which causes constitutive activation, is found in a significant percentage of acute myeloid leukemia (AML) cases, correlating with a poor prognosis. nih.govnih.gov Compound 27e demonstrated potent inhibition of Aurora-A, Aurora-B, FLT3, and clinically relevant FLT3 mutants. nih.govnih.gov This dual inhibition is a promising strategy for treating malignancies like AML. nih.gov

Table 2: Kinase Inhibition Profile of Compound 27e

Kinase Target Dissociation Constant (Kd) in nM
Aurora-A 7.5
Aurora-B 48
FLT3 6.2
FLT3-ITD 38
FLT3(D835Y) 14

Data sourced from a study on dual FLT3/Aurora kinase inhibitors. nih.govnih.gov

The concept of purine (B94841) isosteres, where the purine ring system is replaced by a bioisosteric scaffold like imidazo[4,5-b]pyridine, is a well-established strategy in medicinal chemistry to develop novel therapeutic agents. researchgate.netnih.gov This mimicry allows the compounds to interfere with biological processes involving purines, such as DNA synthesis and cellular signaling, leading to cytotoxic effects in cancer cells. irb.hr

A series of regio-isomeric imidazo[4,5-b]pyridine analogues were synthesized and evaluated for their cytotoxic activity against a panel of cancer cell lines. nih.gov The structure-activity relationship (SAR) studies revealed that specific substitutions on the imidazopyridine core were crucial for activity. nih.gov One analogue, 6b , displayed strong cytotoxicity and also exhibited good microsomal stability, a favorable property for drug development. nih.gov Further screening of analogue 6b against a range of cancer cell lines confirmed its potential as a cytotoxic agent. researchgate.net Other novel tetracyclic imidazo[4,5-b]pyridine derivatives have also been designed as potential antiproliferative agents, with several compounds showing a pronounced cytostatic effect in the submicromolar range against cancer cell lines like HCT116 and MCF-7. irb.hr

Antimitotic Actions

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant antimitotic and antiproliferative properties, primarily by targeting tubulin. Certain imidazo[4,5-b]pyridine-derived acrylonitriles exhibit potent sub-micromolar activity against various human cancer cell lines. nih.gov Immunofluorescence staining and in vitro tubulin polymerization assays have confirmed that tubulin is the primary molecular target for these compounds. nih.gov By disrupting tubulin dynamics, these agents inhibit the formation of the mitotic spindle, a crucial apparatus for cell division, thereby halting cell proliferation.

One of the most active compounds from these studies potently inhibited cancer cell proliferation and migration without affecting the viability of normal cells at the highest tested concentrations, highlighting its potential as a promising anticancer agent. nih.gov Further studies on amidino-substituted imidazo[4,5-b]pyridines revealed that some derivatives exhibit strong, selective, sub-micromolar inhibitory concentrations against colon carcinoma cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Type Target Cell Line Activity (IC₅₀) Key Findings Reference
Imidazo[4,5-b]pyridine-derived acrylonitriles Various cancer cell lines 0.2–0.6 µM Potently inhibits cancer cell proliferation and migration; targets tubulin. nih.gov
Amidino-substituted imidazo[4,5-b]pyridine (Compound 10) Colon Carcinoma (SW620) 0.4 µM Displays selective and strong activity. nih.gov
Amidino-substituted imidazo[4,5-b]pyridine (Compound 14) Colon Carcinoma (SW620) 0.7 µM Displays selective and strong activity. nih.gov

Antiviral Properties

The structural similarity of imidazo[4,5-b]pyridines to purines makes them effective candidates for antiviral drug discovery. nih.gov Research has confirmed the antiviral potential of this class of compounds against a variety of DNA and RNA viruses.

Specifically, certain bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridine derivatives have shown selective, albeit moderate, activity against the Respiratory Syncytial Virus (RSV). nih.gov In another study, a library of 2-aminoalkyl-substituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines was evaluated for activity against the Hepatitis B virus (HBV). nih.gov Several of these compounds demonstrated promising anti-HBV activity, proving capable of reducing HBV rcDNA, cccDNA, and pgRNA levels. nih.gov The monochloro diethylaminoethyl-substituted derivative was identified as the most active among those tested. nih.gov

Table 2: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives

Derivative Class Target Virus Compound Example Activity (EC₅₀ / Effect) Reference
Bromo-substituted Respiratory Syncytial Virus (RSV) Compound 7 21 µM nih.gov
Para-cyano-substituted Respiratory Syncytial Virus (RSV) Compound 17 58 µM nih.gov

Anti-inflammatory Response Modulation

Imidazo[4,5-b]pyridine derivatives have been investigated for their ability to modulate inflammatory responses, a key factor in many diseases. nih.gov

Chronic inflammatory conditions are often characterized by the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The development of small-molecule suppressors for these cytokines is a major therapeutic goal. While much of the direct research has focused on the related 1H-imidazo[4,5-c]quinoline scaffold, which yielded potent TNF-α suppressors, the broader imidazopyridine class is recognized for its anti-inflammatory potential. nih.govnih.gov Studies have shown that specific imidazo[4,5-b]pyridine compounds can diminish inflammatory responses where cytokines like TNF-α and IL-6 are known to be key players. nih.gov

Retinal ischemia is a condition associated with a significant inflammatory response, involving elevated levels of TNF-α and IL-6. nih.gov An imidazo[4,5-b]pyridine derivative, identified as compound 22 (also referred to as X22), has been studied for its anti-inflammatory effects in this context. nih.govresearchgate.net Research demonstrated that this compound has the ability to reduce the tert-butyl hydroperoxide-induced inflammatory response in human retinal pigment epithelial cells. nih.govresearchgate.net This suggests a protective role against inflammation triggered by oxidative stress in ischemic events.

Central Nervous System (CNS) Modulatory Activities

The imidazopyridine core is well-known for its activity within the central nervous system.

The first recognized biological activity of imidazopyridine derivatives was their role as positive allosteric modulators of the GABAA receptor. nih.gov GABAA receptors are the primary mediators of inhibitory neurotransmission in the brain, and their modulation can produce sedative, anxiolytic, and anticonvulsant effects. nih.gov Benzodiazepines are a famous class of drugs that act as positive allosteric modulators (PAMs) at a specific site on this receptor. nih.gov

Imidazopyridine derivatives can act as GABAA receptor agonists. nih.govresearchgate.net More specifically, they often function as selective, positive allosteric modulators that enhance the effect of the endogenous neurotransmitter GABA without directly activating the receptor themselves. nih.govnih.gov This modulation results in an enhanced inhibitory signal. Research into related scaffolds like imidazo[4,5-c]pyridazines has led to the identification of compounds with high affinity and functional selectivity for specific GABAA receptor subtypes, such as those containing α2/α3 subunits, which are targeted for developing non-sedating anxiolytics. researchgate.netscilit.com

Phosphodiesterase 10A (PDE10A) Inhibition for Neuropsychiatric Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in regulating cyclic adenosine (B11128) 3'-5'-monophosphate (cAMP) and cyclic guanosine (B1672433) 3'-5'-monophosphate (cGMP) signaling, particularly in the medium spiny neurons of the striatum. nih.govacs.org The inhibition of PDE10A has emerged as a promising strategy for treating neuropsychiatric and neurodegenerative diseases, including schizophrenia, by normalizing dysfunctional striatal signaling. nih.govacs.org Researchers have identified novel 5-methyl-1H-imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of PDE10A. nih.govnih.gov

Initial research identified a ketobenzimidazole compound as a nanomolar inhibitor of PDE10A, but it suffered from poor oral bioavailability. nih.govnih.gov This led to the exploration of the imidazo[4,5-b]pyridine scaffold as a replacement, which successfully retained potent PDE10A activity while improving pharmacokinetic properties. nih.govnih.gov Systematic structure-activity relationship (SAR) studies revealed key structural requirements for potent inhibition. For instance, a methoxy (B1213986) substituent on the imidazo[4,5-b]pyridine core was found to be critical for binding affinity. nih.gov Replacing the rigid carbonyl linker found in earlier compounds with a more flexible amino linker also boosted potency. nih.gov

X-ray co-crystal structures of these inhibitors bound to human PDE10A have provided detailed insights into their binding mechanism, confirming key hydrogen bond interactions and π-stacking with residues such as Gln716 and Phe719 in the enzyme's active site. nih.govacs.orgrcsb.org Several of the most potent and structurally diverse imidazo[4,5-b]pyridine derivatives demonstrated excellent in vitro potency and achieved significant receptor occupancy in animal models, marking them as promising candidates for further development. nih.govnih.govrcsb.org

Table 1: PDE10A Inhibitory Activity of Selected this compound Derivatives

CompoundPDE10A IC50 (nM)Receptor Occupancy (RO)Reference
4 0.8 - 6.755-74% at 10 mg/kg nih.govnih.gov
7 0.8 - 6.7Not specified nih.govnih.gov
12b 0.8 - 6.755-74% at 10 mg/kg nih.govnih.gov
24a 0.8 - 6.755-74% at 10 mg/kg nih.govnih.gov
24b 0.8 - 6.755-74% at 10 mg/kg nih.govnih.gov

Cardiovascular System Interventions

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, and blockade of the Angiotensin II Type 1 (AT1) receptor is a well-established therapeutic strategy for managing hypertension. The imidazo[4,5-b]pyridine nucleus has been successfully employed as a scaffold for the development of potent and orally active AT1 receptor antagonists. nih.govacs.orgacs.org

Research in this area has led to the discovery of a series of N-(biphenylylmethyl)imidazo[4,5-b]pyridine derivatives that demonstrate high affinity for the AT1 receptor. nih.gov Structural modifications, such as replacing a 4-phenylquinoline (B1297854) fragment with 4-phenylisoquinolinone or 1-phenylindene scaffolds, have been explored to optimize the structure-activity relationships. nih.gov While many of these derivatives showed high in vitro potency, some were characterized by rapid excretion and low oral bioavailability, highlighting the challenges in drug design. nih.gov Nevertheless, the imidazo[4,5-b]pyridine core is recognized as a viable alternative to the biphenyl (B1667301) tetrazole moiety common to many commercial AT1 antagonists. nih.gov

Cardiotonic agents are substances that increase the force of heart muscle contraction and are used in the treatment of conditions like congestive heart failure. drugbank.com While various heterocyclic compounds, including some pyridine (B92270) derivatives, have been investigated for positive inotropic (cardiotonic) effects, a specific investigation into this compound derivatives for this purpose is not prominent in the reviewed scientific literature. nih.govgoogle.com Therefore, the potential for this specific class of compounds to exert direct cardiotonic effects remains an underexplored area of research.

Metabolic Pathway Regulation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of adipogenesis and a master controller of insulin (B600854) sensitivity. researchgate.net Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used clinically to treat type 2 diabetes by reducing insulin resistance. A significant breakthrough in the pharmacology of imidazo[4,5-b]pyridine derivatives was the discovery of compounds with dual activity, acting as both AT1 receptor antagonists and PPARγ agonists. researchgate.net

By screening a collection of AT1 receptor antagonists, researchers identified an imidazo[4,5-b]pyridine series with additional activity at PPARγ. researchgate.net The availability of a crystal structure of a lead compound from this series bound to the PPARγ ligand-binding domain facilitated the optimization of this dual activity. This research led to the identification of compounds that are potent AT1 blockers and partial PPARγ agonists. One such compound, (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine, demonstrated this dual pharmacology in animal models of both hypertension and insulin resistance. researchgate.net This dual-target approach holds promise for treating patients with comorbid hypertension and type 2 diabetes.

Other Noteworthy Biological Targets and Mechanisms

The structural versatility of the this compound scaffold has enabled its application against a wide range of other biological targets, underscoring its broad therapeutic potential. nih.govnih.govirb.hr

Derivatives have shown significant antiproliferative activity against various human cancer cell lines. irb.hr The mechanisms for this anticancer effect are diverse and include the targeting of nucleic acids (DNA/RNA) and the inhibition of key enzymes involved in cell division. irb.hr Some tetracyclic derivatives have demonstrated potent cytostatic effects in the submicromolar range against colon and breast cancer cells. irb.hr

In the realm of infectious diseases, these compounds have been investigated for their antimicrobial and antiviral properties. Some derivatives exhibit activity against respiratory syncytial virus (RSV). Others have been explored as inhibitors of bacterial enzymes like dihydrofolate reductase (DHFR) and DNA gyrase. mdpi.com Furthermore, certain imidazo[4,5-b]pyridine derivatives have shown potent inhibitory effects against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by targeting methionyl-tRNA synthetase. nih.gov

Table 2: Other Biological Targets of this compound Derivatives

Biological TargetTherapeutic AreaFindingReference
Nucleic Acids (DNA/RNA)AnticancerModerate to high binding affinities suggest DNA/RNA are potential targets for tetracyclic derivatives. irb.hr
Methionyl-tRNA synthetaseAnti-parasiticA derivative showed good inhibitory effect (IC50 < 50 nM) against T. brucei enzyme. nih.gov
Dihydrofolate Reductase (DHFR) / DNA GyraseAntibacterialMolecular docking studies suggest potential interaction with these bacterial enzyme targets. mdpi.com
Respiratory Syncytial Virus (RSV)AntiviralBromo-substituted derivatives showed selective activity against RSV.

Proton Pump Inhibition

Derivatives of imidazo[4,5-b]pyridine have been investigated as inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. A notable example is Tenatoprazole, a 5-methoxy-imidazo[4,5-b]pyridine derivative, which has demonstrated potent inhibitory activity.

Research Findings: Tenatoprazole, with the chemical name 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-3H-imidazo[4,5-b]pyridine, has been identified as a proton pump inhibitor with a prolonged plasma half-life compared to other drugs in its class. rjpbr.com It effectively blocks the gastric H+/K+-ATPase. In preclinical studies, Tenatoprazole has shown an IC50 value of 6.2 µM against hog gastric H+/K+-ATPase activity. sci-hub.se The structural difference in Tenatoprazole's imidazo[4,5-b]pyridine backbone, compared to the benzimidazole (B57391) core of many other proton pump inhibitors, is credited with its reduced rate of metabolism and longer duration of action. rjpbr.com

Computational studies have also explored imidazopyridine analogues as potential proton pump inhibitors, suggesting that this scaffold is a promising area for the design of new agents for acid-related disorders. nih.gov

Table 1: Proton Pump Inhibitory Activity of a 5-substituted-1H-imidazo[4,5-b]pyridine Derivative

Compound Name Structure Target IC50 (µM)

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer. While the broader class of imidazopyridines has been explored for various therapeutic effects, specific research data on the aromatase inhibitory activity of this compound derivatives is not extensively available in the public domain.

Research Findings: A general review of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines mentions their potential as aromatase inhibitors among other biological activities. sci-hub.se However, detailed studies with specific examples and quantitative inhibitory data for this compound derivatives are not prominently reported in the reviewed scientific literature. Further research is required to fully elucidate the potential of this specific scaffold in aromatase inhibition.

Cyclin-Dependent Kinase Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Consequently, CDK inhibitors are a significant area of oncology research. Several studies have reported the synthesis and evaluation of this compound derivatives as potent CDK inhibitors, particularly against CDK9.

Research Findings: A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and screened for their anticancer activity. nih.gov A number of these compounds demonstrated significant inhibitory potential against CDK9, with IC50 values ranging from 0.63 to 1.32 µM. nih.gov The activity of these compounds was found to be comparable to the known kinase inhibitor sorafenib (B1663141) (IC50 = 0.76 µM). nih.gov Molecular docking studies have suggested that these derivatives can effectively bind to the active site of CDK9. nih.gov

Further research into N-phenyl-imidazo[4,5-b]pyridin-2-amines has also identified compounds with potent anti-proliferative and CDK9 inhibitory activities. These findings underscore the potential of the this compound scaffold as a basis for the development of new anticancer agents targeting CDK9.

Table 2: CDK9 Inhibitory Activity of this compound Derivatives

Compound ID Structure Description IC50 (µM) vs CDK9
Compound I Not specified 0.85
Compound II Not specified 1.32
Compound IIIa Not specified 0.99
Compound IIIb Not specified 1.15
Compound IV Not specified 1.21
Compound VI Not specified 0.63
Compound VIIa Not specified 0.78
Compound VIII Not specified 0.92

Bruton's Tyrosine Kinase Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling. Its inhibition has emerged as a successful therapeutic strategy for B-cell malignancies and autoimmune diseases. The imidazo[4,5-b]pyridine scaffold has been investigated as a potential core for novel BTK inhibitors.

Research Findings: In a study focused on the development of trisubstituted imidazo[4,5-c]pyridines as BTK inhibitors, an isomeric imidazo[4,5-b]pyridine derivative was also synthesized and evaluated for comparison. The study reported that while the imidazo[4,5-c]pyridine isomer exhibited significantly higher activity against BTK, the imidazo[4,5-b]pyridine derivative still demonstrated inhibitory potential. This suggests that while the isomeric arrangement of the nitrogen atoms in the pyridine ring influences the potency, the core imidazo[4,5-b]pyridine structure can serve as a starting point for the design of BTK inhibitors. The specific derivative, 1-(3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-amine , which contains an imidazo[4,5-b]pyridine-related pyrazolopyrimidine core, showed an IC50 of 7.95 nM against BTK. While not a direct this compound, this highlights the potential of related heterocyclic systems.

Table 3: BTK Inhibitory Activity of an Imidazo[4,5-b]pyridine Isomer

Compound Scaffold Target IC50 (nM)

Structure Activity Relationship Sar Studies in 5 Methyl 1h Imidazo 4,5 B Pyridine Chemistry

Impact of Substituent Position and Nature on Biological Activities

The biological profile of 5-methyl-1H-imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Researchers have systematically introduced different functional groups to probe the SAR and optimize the therapeutic potential of these compounds.

Influence of Methyl Group Placement on Activity Profiles

The position of the methyl group on the imidazo[4,5-b]pyridine core has been shown to significantly impact the biological activity of these compounds. Studies have indicated that methylation at the N1-position of the imidazole (B134444) ring can enhance the bioactivity of imidazo[4,5-b]pyridines. researchgate.net For instance, in a series of 2,6-disubstituted imidazo[4,5-b]pyridines, the N-methyl substituted derivatives generally demonstrated improved antiproliferative activity compared to their N-unsubstituted counterparts. mdpi.comnih.gov This suggests that the methyl group at this position may favorably influence the compound's interaction with its biological target or improve its pharmacokinetic properties. The presence of a methyl group at the C5 position has also been associated with enhanced activity against certain bacterial strains. nih.gov

Effects of Halogenation on Antiproliferative Potency

The introduction of halogen atoms, particularly bromine, onto the pyridine (B92270) ring of the imidazo[4,5-b]pyridine scaffold has been a key strategy in enhancing antiproliferative activity. Research has demonstrated that the substitution of the pyridine nucleus with bromine can markedly increase the cytotoxic effects of these compounds against various cancer cell lines. mdpi.com For example, a series of amidino-substituted imidazo[4,5-b]pyridines showed that bromo-substituted derivatives exhibited potent and selective activity against colon carcinoma. mdpi.comnih.gov Specifically, a bromo-substituted derivative bearing an unsubstituted amidino group at the phenyl ring displayed strong inhibitory activity. mdpi.com This highlights the positive contribution of halogenation to the antiproliferative profile of this class of compounds. Conversely, a broader review on pyridine derivatives suggested that in some cases, halogen atoms could lead to lower antiproliferative activity. mdpi.com

Table 1: Antiproliferative Activity of Halogenated Imidazo[4,5-b]pyridine Derivatives

Compound IDSubstituent at C6Cell LineIC50 (µM)Reference
10 BrSW620 (Colon Carcinoma)0.4 mdpi.comnih.gov
14 BrSW620 (Colon Carcinoma)0.7 mdpi.comnih.gov
7 Br-EC50 21 µM (RSV) mdpi.comnih.gov

IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration. RSV: Respiratory Syncytial Virus.

Role of Methoxy (B1213986) Substituents and Imidazole Ring in Receptor Binding

The presence of methoxy substituents and the integrity of the imidazole ring are critical for the receptor binding affinity of certain this compound analogues. In the context of phosphodiesterase 10A (PDE10A) inhibitors, both the methoxy group and the imidazole ring on the imidazo[4,5-b]pyridine core were found to be crucial for binding affinity. nih.gov The removal of the methoxy substituent resulted in a significantly weaker analogue. nih.gov A systematic examination revealed that the electron-withdrawing oxygen atom of the methoxy group plays a critical role in the compound's potency. nih.gov Furthermore, opening the imidazole ring led to a great deterioration in the inhibitory activity, underscoring the importance of the fused heterocyclic system for effective receptor interaction. nih.gov In contrast, some studies on 2,6-disubstituted imidazo[4,5-b]pyridines have shown that methoxy-substituted derivatives exhibited the lowest antiproliferative activity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For imidazo[4,5-b]pyridine derivatives, QSAR models have been developed to predict their anticancer potency. researchgate.net These models utilize various molecular descriptors calculated from the optimized conformations of the compounds to correlate with their biological activities. By employing techniques like multiple linear regressions (MLR), researchers can identify the key structural features that govern the antiproliferative effects of these molecules. researchgate.net Such models serve as valuable tools in the rational design and screening of novel and more potent imidazo[4,5-b]pyridine-based anticancer agents.

Ligand Efficiency and Fragment-Based Design Principles Applied to this compound

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity and selectivity. The imidazo[4,5-b]pyridine scaffold has been successfully utilized in FBDD approaches. For instance, an imidazo[4,5-b]pyridine-based inhibitor of p21-activated kinase 4 (PAK4), a target in cancer therapy, was discovered using a virtual site-directed fragment-based design. nih.gov The crystal structure of the inhibitor in complex with PAK4 revealed that the pyrazole (B372694) and imidazopyridine rings were sufficient for mediating key interactions with the kinase hinge loop. nih.gov This demonstrates the utility of the imidazo[4,5-b]pyridine core as a foundational fragment that can be elaborated upon to develop potent and specific inhibitors. Ligand efficiency (LE), a metric that relates the binding affinity of a molecule to its size, is a key parameter in FBDD to guide the optimization of fragments into lead compounds. vu.nl

Computational and Theoretical Investigations of 5 Methyl 1h Imidazo 4,5 B Pyridine Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic characteristics of imidazo[4,5-b]pyridine systems. These calculations offer a detailed understanding of the molecule's stability, reactivity, and potential interaction sites.

Analysis of HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential Maps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic properties and reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required for an electron to be excited from the HOMO to the LUMO. irjweb.comschrodinger.com This energy gap can be correlated with the bioactivity of the molecule and is instrumental in understanding intramolecular charge transfer. irjweb.com

For instance, in a study of an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com Analysis of these orbitals provides insights into the reactive nature and physical properties of the compound. irjweb.com

CompoundMethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Imidazole DerivativeB3LYP6-311G(d,p)-6.2967-1.80964.4871 irjweb.com

Charge Transfer Phenomena in 5-methyl-1H-imidazo[4,5-b]pyridine and its Derivatives

The HOMO-LUMO energy gap is directly related to charge transfer interactions within a molecule. irjweb.com A significant energy gap often indicates that charge transfer is occurring within the molecule itself. irjweb.com In derivatives of imidazo[4,5-b]pyridine, substituents can influence the electronic properties and, consequently, the charge transfer characteristics. Electron-donating groups can destabilize the HOMO, leading to a smaller HOMO-LUMO gap and a red-shifted emission spectrum in fluorescent derivatives. acs.org Conversely, electron-withdrawing groups can stabilize the HOMO, resulting in a larger energy gap and a blue-shifted emission. acs.org

Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to understand the nature of electronic transitions, such as intraligand charge transfer (ILCT). acs.orgnih.gov These calculations, along with Natural Transition Orbitals (NTOs), help to characterize the excited states and the charge transfer phenomena upon electronic excitation. nih.gov

Tautomerism and Conformational Analysis of Imidazo[4,5-b]pyridines, with Specific Consideration of Methyl Derivatives

Tautomerism is a significant aspect of the chemistry of imidazo[4,5-b]pyridines, as the position of a proton can vary between the nitrogen atoms of the imidazole ring, leading to different tautomeric forms.

Stability of 1H- and 3H-Tautomeric Forms

The relative stability of the 1H- and 3H-tautomers of imidazo[4,5-b]pyridines is a subject of computational investigation. For the parent imidazo[4,5-b]pyridine, experimental and computational studies suggest that the imidazole nitrogen is the more basic site. nih.gov DFT calculations have shown that protonation at the imidazole nitrogen is generally more favorable than at the pyridine (B92270) nitrogen. nih.gov

The presence of substituents, such as a methyl group, can influence the tautomeric equilibrium. For instance, in aminopurine derivatives, a related system, the position of an amino group significantly affects the aromaticity and stability of different tautomers. nih.gov The 1H and 3H tautomers, which are less aromatic in the gas phase, are more susceptible to changes in aromaticity due to substitution. nih.gov

Solvent Effects on Tautomeric Equilibria

The solvent environment can play a crucial role in determining the predominant tautomeric form. acs.orgresearchgate.net In polar solvents, tautomers with larger dipole moments are generally stabilized. For aminopurines, solvation has a more pronounced effect on the less aromatic 1H and 3H tautomers. nih.gov The coexistence of different tautomers in similar amounts has been observed in polar solvents for some purine (B94841) derivatives. nih.gov Computational models that incorporate solvent effects are therefore essential for accurately predicting tautomeric equilibria in solution. acs.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein or enzyme. These methods are widely used in drug design to identify potential therapeutic agents.

For imidazo[4,5-b]pyridine derivatives, which are known for their diverse biological activities, molecular docking studies have been performed to investigate their interactions with various biological targets. nih.gov For example, derivatives of this scaffold have been studied as inhibitors of Aurora kinases, which are involved in cancer progression. nih.gov 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and docking studies have helped to identify key structural requirements for potent inhibition. nih.gov

Elucidation of Ligand-Receptor Binding Interactions (e.g., DprE1, PDE10A, PPARγ, PAK4)

Computational docking and molecular modeling studies have provided critical insights into the binding modes of this compound derivatives with several key protein targets.

DprE1: Molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives with Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis, have revealed key binding interactions. nih.gov These studies showed that the nitro group on the phenyl ring interacts with residues such as Trp230 and Phe313, while also forming hydrogen bonds with Tyr60, Asp389, and Gln334. nih.gov This detailed understanding of ligand-receptor interactions is crucial for developing new anti-tubercular agents. nih.gov

PDE10A: For Phosphodiesterase 10A (PDE10A), a target for treating neuropsychiatric disorders, X-ray cocrystal structures and computational models have elucidated the binding of imidazo[4,5-b]pyridine inhibitors. nih.govnih.govresearchgate.net Key interactions include a hydrogen bond between the pyridine nitrogen of the methylpyridine moiety and Tyr683. nih.gov The methoxy (B1213986) substituent and the imidazole ring of the core structure were found to be critical for potent binding affinity. nih.gov The central phenyl ring often acts as a scaffold, positioning the imidazo[4,5-b]pyridine and methylpyridine rings for optimal hydrogen bonding within the PDE10A active site. nih.gov

PAK4: The p21-activated kinase 4 (PAK4) is a recognized target in cancer therapy. dntb.gov.ua While specific binding details for this compound with PAK4 are still emerging, the broader class of imidazo[4,5-b]pyridine-based inhibitors has been a focus of research to understand their mechanism of action against this kinase. dntb.gov.ua

Aurora Kinases: In the context of Aurora kinases, which are pivotal in cell cycle regulation and a target for cancer treatment, the imidazo[4,5-b]pyridine scaffold has been extensively studied. nih.govnih.gov The N4 pyridine nitrogen acts as a hydrogen bond acceptor, and the N3 imidazole nitrogen serves as a hydrogen bond donor, forming crucial interactions with the hinge region residue Ala213 of Aurora-A kinase. nih.gov

Prediction of Binding Affinities and Molecular Recognition Events

Computational models have been successfully employed to predict the binding affinities of this compound derivatives, guiding the selection of candidates for synthesis and further testing.

For PDE10A inhibitors, structure-activity relationship (SAR) studies, supported by computational analysis, have been instrumental. nih.govnih.govresearchgate.net These studies have shown that modifications to different regions of the imidazo[4,5-b]pyridine molecule can significantly impact its binding potency. nih.gov For instance, replacing a methoxy group with a methyl group led to a decrease in potency against PDE10A. nih.gov A series of potent and structurally diverse imidazo[4,5-b]pyridines were identified with IC50 values in the nanomolar range, demonstrating the predictive power of these computational approaches. nih.govnih.govresearchgate.net

In the development of Aurora kinase inhibitors, quantitative structure-activity relationship (QSAR) models have been built for imidazo[4,5-b]pyridine derivatives. nih.gov These models have demonstrated high predictive power, enabling the design of new analogs with potentially improved potencies. nih.gov

The table below summarizes the reported binding affinities for some imidazo[4,5-b]pyridine derivatives against PDE10A.

CompoundTargetIC50 (nM)
4 PDE10A0.8 - 6.7
7 PDE10A0.8 - 6.7
10a PDE10A< 5
10b PDE10A< 5
10d PDE10A< 5
11a PDE10A< 5
11b PDE10A< 5
11d PDE10A< 5
12b PDE10A0.8 - 6.7
24a PDE10A0.8 - 6.7
24b PDE10A0.8 - 6.7

This table presents a selection of compounds and their reported IC50 values to illustrate the potency of the imidazo[4,5-b]pyridine scaffold against PDE10A. nih.govnih.govresearchgate.netpsu.edu

X-ray Crystallography and Structural Biology Insights for this compound Complexes

X-ray crystallography has been a cornerstone in validating computational models and providing a detailed atomic-level understanding of how this compound derivatives interact with their biological targets.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

The crystal structures of imidazo[4,5-b]pyridine derivatives in complex with their target proteins have revealed a network of intermolecular interactions that are crucial for binding.

Hydrogen Bonding: As previously mentioned, in the complex with Aurora-A kinase, the imidazo[4,5-b]pyridine scaffold forms key hydrogen bonds with the backbone of Ala213 in the hinge region. nih.gov Similarly, for PDE10A, hydrogen bonding between the pyridine nitrogen and Tyr683 is a critical interaction. nih.gov

The analysis of these non-covalent interactions provides a structural basis for the observed binding affinities and guides further optimization of the ligand's chemical structure to enhance these interactions.

Validation of Computational Models through Experimental Structural Data

The availability of X-ray co-crystal structures has been invaluable for validating and refining computational docking models.

For PDE10A, the X-ray cocrystal structures of compounds 7 and 24 in the human enzyme confirmed the binding modes predicted by computational studies. nih.govnih.govresearchgate.net This experimental validation provides confidence in the use of computational models for the prospective design of new inhibitors. nih.gov

Similarly, the crystal structure of an imidazo[4,5-b]pyridine derivative bound to Aurora-A provided a clear understanding of the key interactions, which was consistent with and helped to rationalize the existing structure-activity relationship data. nih.gov This synergy between computational and experimental structural biology accelerates the drug discovery process by allowing for more accurate predictions and a deeper understanding of molecular recognition events.

Applications Beyond Medicinal Chemistry: 5 Methyl 1h Imidazo 4,5 B Pyridine in Materials Science

Corrosion Inhibition Properties of Imidazo[4,5-b]pyridine Derivatives

Derivatives of imidazo[4,5-b]pyridine have emerged as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. najah.edunajah.edu Their efficacy stems from their molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. theaic.org The presence of heteroatoms (nitrogen), aromatic rings, and the availability of π-electrons in the imidazo[4,5-b]pyridine core are crucial to their inhibitory action. theaic.org

The primary mechanism of corrosion inhibition by imidazo[4,5-b]pyridine derivatives is the adsorption of the inhibitor molecules onto the metal surface. theaic.org This adsorption can occur through a combination of physical and chemical interactions. theaic.org

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the nitrogen atoms in the imidazo[4,s-b]pyridine ring can become protonated, leading to electrostatic attraction.

Chemisorption: This more robust form of adsorption involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole (B134444) and pyridine (B92270) rings can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. researchgate.net

The nature of the adsorption is a complex interfacial phenomenon and is a key factor in the inhibition of corrosion. uctm.edu The affinity of the inhibitor to adsorb onto the protected metal surface is crucial. uctm.edu Monte Carlo simulations have been employed to investigate the interfacial interactions between the inhibitor and the metal, revealing a strong tendency for these compounds to adsorb on iron surfaces. uctm.edu The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. najah.edunajah.edu

The effectiveness of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors has been quantified through various experimental techniques, including gravimetric measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). najah.edunajah.edu

Gravimetric analysis involves measuring the weight loss of a metal specimen in a corrosive medium with and without the inhibitor. Studies have consistently shown that the presence of imidazo[4,5-b]pyridine derivatives significantly reduces the corrosion rate of mild steel in hydrochloric acid solutions. najah.edutheaic.orgresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. najah.edutheaic.org For instance, 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) demonstrated a maximum inhibition efficiency of 94% at a concentration of 10⁻³M in 1.0 M HCl at 308 K. najah.edu

Electrochemical techniques provide further insights into the inhibition mechanism. Potentiodynamic polarization studies reveal that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net This indicates that the inhibitor molecules block the active sites on the metal surface, hindering both processes.

Electrochemical Impedance Spectroscopy (EIS) is used to study the changes in the electrochemical properties of the metal-solution interface. In the presence of imidazo[4,5-b]pyridine inhibitors, an increase in the charge-transfer resistance and a decrease in the double-layer capacitance are typically observed. This confirms the formation of a protective film on the metal surface that impedes the charge transfer processes responsible for corrosion. theaic.org The inhibition efficiency of two novel imidazo[4,5-b]pyridine derivatives, SB14a and SB9a, reached 90% and 88% respectively at a concentration of 0.1 mM. researchgate.net

Below is a table summarizing the inhibition efficiency of some imidazo[4,5-b]pyridine derivatives based on gravimetric studies:

InhibitorConcentration (M)MediumTemperature (K)Inhibition Efficiency (%)Reference
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1)10⁻³1.0 M HCl30894 najah.edu
2-(4-methylphenyl)imidazo najah.eduuctm.edupyridine-0.5 M & 1 M HCl303-333- theaic.org
1-allyl-6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (KA-2)-1.0 M HCl308- researchgate.net
6-bromo-2-methyl-1-(prop-2-ynyl)-1H-imidazo[4,5-b]pyridine (KA-3)-1.0 M HCl308- researchgate.net

Potential in Proton- and Charge-Transfer Processes

The unique electronic structure of the imidazo[4,5-b]pyridine core, characterized by the presence of both proton-donating and proton-accepting sites within the imidazole moiety, makes it a candidate for applications involving proton- and charge-transfer processes.

The ability of the imidazole ring to engage in hydrogen bonding and facilitate proton transfer is well-documented in various chemical and biological systems. This characteristic suggests that materials incorporating the 5-methyl-1H-imidazo[4,5-b]pyridine scaffold could be explored for applications such as proton-conducting membranes in fuel cells or as components in other electrochemical devices.

Furthermore, the fused aromatic system of imidazo[4,5-b]pyridine provides a pathway for intramolecular charge transfer (ICT). mdpi.com The electron-rich nature of the imidazole ring fused to the electron-deficient pyridine ring can lead to interesting photophysical properties. Upon excitation, an electron can be transferred from the imidazole part to the pyridine part, creating a charge-separated state. This ICT character can be tuned by introducing different substituents on the ring system. For example, imidazo[4,5-b]pyridine derived iminocoumarins have been synthesized and their spectral responses, influenced by solvent polarity and substituents, suggest their potential as pH probes. irb.hr The study of these systems revealed that they exist as monoprotonated cations at neutral pH and transition to diprotonated forms at lower pH values. irb.hr

The investigation into proton-coupled electron transfer (PCET) in related systems further underscores the potential of this heterocyclic framework. nih.gov While direct studies on this compound in this context are not extensively detailed in the provided results, the fundamental properties of the parent ring system suggest a promising avenue for future research in materials designed for energy conversion and storage, as well as in the development of novel sensors and electronic materials.

Future Perspectives in 5 Methyl 1h Imidazo 4,5 B Pyridine Research

Development of Novel Synthetic Methodologies

The synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine and its derivatives is continuously evolving, with a focus on efficiency, sustainability, and regioselectivity. Future efforts are likely to concentrate on several key areas:

Environmentally Benign Synthesis: Researchers are developing greener synthetic routes, such as one-step air oxidative cyclocondensation reactions that use water as a solvent and avoid harsh oxidizing agents. nih.gov This approach has been successfully used to synthesize 1H-imidazo[4,5-b]pyridine derivatives in excellent yields from 2,3-diaminopyridine (B105623) and various aldehydes. nih.gov

Catalyst Innovation: The use of novel catalysts is a significant trend. nih.gov Methodologies employing catalysts like bismuth(III) trifluoromethanesulfonate (B1224126) have been developed for related heterocyclic systems and could be adapted for imidazo[4,5-b]pyridine synthesis. acs.org

Tandem and One-Pot Reactions: To streamline synthetic processes, researchers have designed tandem, one-pot procedures. A notable example involves the reaction of 2-chloro-3-nitropyridine (B167233) with primary amines, followed by reduction and cyclization with an aldehyde in a single vessel, offering a highly efficient route to the imidazo[4,5-b]pyridine skeleton. acs.org

Regioselective Synthesis: Controlling the position of substituents is crucial for tuning the biological activity of the scaffold. Methods are being refined to achieve regioselective alkylation, allowing for the precise synthesis of specific isomers (e.g., N1, N3, or N4 substituted derivatives), which is critical for structure-activity relationship (SAR) studies. nih.govmdpi.com

Exploration of New Biological Targets and Therapeutic Avenues

While derivatives of imidazo[4,5-b]pyridine are known for a range of biological activities, including anticancer and anti-inflammatory effects, future research will aim to uncover new targets and therapeutic uses. nih.gov

Antimicrobial and Antiparasitic Agents: The scaffold is a promising starting point for developing new treatments for infectious diseases. Recent studies have identified derivatives with significant activity against Mycobacterium tuberculosis. Furthermore, new targets are being explored, such as glucosamine-6-phosphate synthase for antifungal agents and methionyl-tRNA synthetase for antitrypanosomal drugs. nih.gov

Kinase Inhibition: The role of imidazo[4,5-b]pyridine derivatives as kinase inhibitors is a major area of investigation. Beyond established targets, new research focuses on specific kinases like Cyclin-Dependent Kinase 9 (CDK9), which is crucial for cancer cell proliferation. nih.govnih.gov The inhibition of Aurora kinases, involved in cell division, also remains a key interest for cancer therapy.

Modulation of Inflammatory Pathways: The anti-inflammatory properties of these compounds are being explored for new applications. Research indicates they can modulate key inflammatory signaling pathways involving transcription factors like Nrf2 and NF-κB, suggesting potential uses in chronic inflammatory conditions such as retinal ischemia. nih.gov

Cardiovascular and Neurological Targets: The structural versatility of the scaffold allows for its evaluation against a wider range of targets. Inspired by research on similar heterocyclic structures, future work may explore imidazo[4,5-b]pyridine derivatives as modulators of targets like the SERCA2a calcium pump for cardiovascular diseases or as GABA-A receptor agonists for neurological conditions. nih.govacs.org

Biological TargetTherapeutic AvenueReference
CDK9Anticancer nih.govnih.gov
Aurora KinasesAnticancer
Mycobacterium tuberculosisAntitubercular
Methionyl-tRNA synthetaseAntitrypanosomal nih.gov
Nrf2 and NF-κB PathwaysAnti-inflammatory nih.gov
GABA-A ReceptorsNeurological Disorders nih.gov

Advanced Computational Modeling for Drug Design and Material Science Applications

Computational chemistry is becoming an indispensable tool in the study of this compound, accelerating the design and discovery process.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are being employed to understand the fundamental properties of the scaffold. DFT calculations help in optimizing molecular geometries, studying tautomeric forms, and analyzing electronic properties such as the HOMO-LUMO energy gap, which provides insights into chemical reactivity and stability. mdpi.com These calculations can also be used to predict the most likely pathways for synthetic reactions by evaluating their energy barriers.

Pharmacokinetic Predictions: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov This early-stage screening helps in prioritizing compounds with favorable drug-like characteristics, saving time and resources.

Molecular Docking: This technique is widely used to predict how imidazo[4,5-b]pyridine derivatives bind to their biological targets. By simulating the interaction between the compound and a protein's active site, researchers can understand the key binding modes and design modifications to improve potency and selectivity. mdpi.comnih.gov

While applications in material science for this specific compound are less explored, the heterocyclic nature of the scaffold suggests potential for future investigation in areas like organic electronics or coordination chemistry, where computational modeling would be essential for predicting material properties.

Structure-Based Drug Design Initiatives for this compound Scaffolds

Structure-based drug design (SBDD) leverages 3D structural information of biological targets to design new, highly specific inhibitors. This approach is central to the future development of drugs based on the this compound scaffold.

Q & A

Q. How do this compound derivatives overcome multidrug resistance in cancer?

  • Methodological Answer : Evaluate P-glycoprotein (P-gp) inhibition using calcein-AM efflux assays. Compare intracellular accumulation of derivatives in resistant vs. sensitive cell lines. Combine with chemosensitizers (e.g., verapamil) to assess synergistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.